molecular formula C9H7BrN2O2 B8096881 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester

Cat. No.: B8096881
M. Wt: 255.07 g/mol
InChI Key: WACCPDNUWKCWGA-UHFFFAOYSA-N
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Description

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid methyl ester is a chemical compound characterized by its bromo-pyrimidinyl group and buta-2,3-dienoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of pyrimidinyl derivatives to introduce the bromo group at the 5-position.

  • Esterification: Conversion of the corresponding carboxylic acid to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Batch Reactors: For controlled reaction conditions and scalability.

  • Continuous Flow Reactors: For efficient and continuous production.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can be employed to replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted pyrimidines.

Chemistry:

  • Catalyst Development: Used in the development of new catalysts for organic synthesis.

  • Cross-Coupling Reactions: Employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology:

  • Biochemical Studies: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine:

  • Drug Design: Explored as a building block in the design of new pharmaceuticals.

  • Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

  • Material Science: Utilized in the development of new materials with specific properties.

  • Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes or receptors involved in biochemical pathways.

  • Pathways: Involves pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with a morpholine group instead of buta-2,3-dienoic acid methyl ester.

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar bromo-pyrimidinyl group but with a piperazine moiety.

Uniqueness:

  • Structural Uniqueness: The presence of the buta-2,3-dienoic acid methyl ester group distinguishes it from other bromo-pyrimidinyl compounds.

  • Functional Group Diversity: Offers diverse functional groups for various chemical reactions and applications.

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug design, catalysis, and material science highlights its importance in advancing scientific research and industrial applications.

Properties

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)4-2-3-8-11-5-7(10)6-12-8/h3-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCPDNUWKCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C=CC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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